The synthesis of 15beta-hydroxycyproterone acetate can be achieved through biocatalytic processes. The method involves using recombinant Bacillus megaterium expressing the CYP106A2 enzyme. This biocatalyst selectively hydroxylates cyproterone acetate at the 15beta position, yielding high conversion rates.
The molecular structure of 15beta-hydroxycyproterone acetate can be described as follows:
Property | Value |
---|---|
IUPAC Name | 17α-acetoxy-6-chloro-1α,2α-methylene-4,6-pregnadiene-3,20-dione |
Melting Point | 200 to 201 °C |
Solubility | Soluble in organic solvents |
15beta-hydroxycyproterone acetate primarily undergoes metabolic transformations in the liver, where it is further processed into various metabolites. The major reaction involves hydroxylation at the C-15 position, which enhances its bioactivity compared to its parent compound.
The mechanism of action for 15beta-hydroxycyproterone acetate involves its role as an antiandrogen and progestin:
The pharmacokinetics of 15beta-hydroxycyproterone acetate indicates a long elimination half-life ranging from approximately 1.6 to 4.3 days following oral administration .
15beta-hydroxycyproterone acetate has several scientific applications:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3